- SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathway, Bioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2307-2315

Cas no 978-62-1 (IMD-0354)

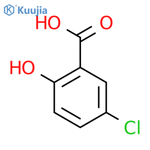

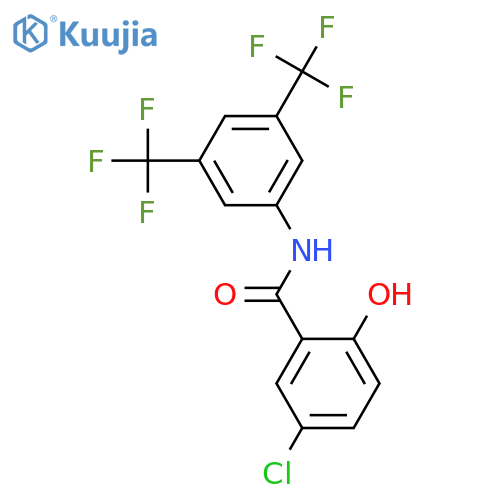

IMD-0354 structure

Produktname:IMD-0354

CAS-Nr.:978-62-1

MF:C15H8ClF6NO2

MW:383.672944068909

MDL:MFCD00218820

CID:834432

PubChem ID:24724513

IMD-0354 Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- IMD-0354

- IMD 0354

- N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

- IKK-2 Inhibitor V

- N-(3,5-Bis-trifluoromethylphenyl)-5-chloro-2-hydroxybenzamide

- IMD0354

- N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

- 76145IS906

- Benzamide, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-

- Benzamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxy-

- CHILCFMQWMQVAL-UHFFFAOYSA-N

- IKK2 Inhibitor V

- Kinome_1864

- C15H8ClF6NO2

- MLS0

- 3′,5′-Salicyloxylidide, 5-chloro-α,α,α,α′,α′,α′-hexafluoro- (7CI, 8CI)

- N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (ACI)

- IKK-2-inhibitor V

-

- MDL: MFCD00218820

- Inchi: 1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)

- InChI-Schlüssel: CHILCFMQWMQVAL-UHFFFAOYSA-N

- Lächelt: O=C(C1C(O)=CC=C(Cl)C=1)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Berechnete Eigenschaften

- Genaue Masse: 383.01500

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Schwere Atomanzahl: 25

- Anzahl drehbarer Bindungen: 2

- Komplexität: 462

- Topologische Polaroberfläche: 49.3

- XLogP3: 6.2

Experimentelle Eigenschaften

- Dichte: 1.561

- Siedepunkt: 323.1°C at 760 mmHg

- Löslichkeit: Solubility: DMSO (5 mg/ml) or Ethanol (1 mg/ml).

- PSA: 49.33000

- LogP: 5.40850

- Sensibilität: Light Sensitive

IMD-0354 Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305 + P351 + P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26; S36

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Risikophrasen:R36/37/38

IMD-0354 Zolldaten

- HS-CODE:2924299090

- Zolldaten:

China Zollkodex:

2924299090Übersicht:

Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung zu, Verpackung

Zusammenfassung:

299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

IMD-0354 Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A232738-10mg |

N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |

978-62-1 | 98% | 10mg |

$33.0 | 2025-02-20 | |

| Ambeed | A232738-50mg |

N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |

978-62-1 | 98% | 50mg |

$88.0 | 2025-02-20 | |

| abcr | AB348569-50 mg |

IKK-2 Inhibitor V, 95%; . |

978-62-1 | 95% | 50mg |

€314.80 | 2022-03-25 | |

| Ambeed | A232738-250mg |

N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |

978-62-1 | 98% | 250mg |

$207.0 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19902-5mg |

IMD 0354 |

978-62-1 | 98% | 5mg |

¥554.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D501887-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |

978-62-1 | 98% | 50mg |

$495 | 2024-05-24 | |

| TRC | I268650-100mg |

IMD 0354 |

978-62-1 | 100mg |

$ 580.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I26700-5mg |

IMD-0354 |

978-62-1 | 98% | 5mg |

¥581.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129696-5mg |

IMD-0354 |

978-62-1 | ≥99% | 5mg |

¥144.90 | 2023-09-02 | |

| TRC | I268650-50mg |

IMD 0354 |

978-62-1 | 50mg |

$ 339.00 | 2023-04-15 |

IMD-0354 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 25 °C; 12 h, 25 °C

2.1 Solvents: Dichloromethane ; 18 h, 25 °C

2.2 Reagents: Water ; cooled

2.1 Solvents: Dichloromethane ; 18 h, 25 °C

2.2 Reagents: Water ; cooled

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 30 - 60 min

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 30 - 60 min

Referenz

- Novel formulations of 2-{[3,5-bis(trifluoromethyl)phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphateNovel prodrug saltsNovel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity, World Intellectual Property Organization, 2017, 25(4), 1524-1532

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 18 h, 25 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathway, Bioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2307-2315

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Myc:trrap inhibitors and uses thereofAmide compound, and preparation method therefor and pharmaceutical use thereofCompounds and methods for potentiating colistin activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C

1.2 Solvents: Methanol , Water ; 20 min, rt

1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C

1.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Methanol , Water ; 20 min, rt

1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C

1.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

Referenz

- Salicylamide derivatives and related methods as antiviral agents and their preparationStructure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection, World Intellectual Property Organization, 2020, 63(6), 3142-3160

IMD-0354 Raw materials

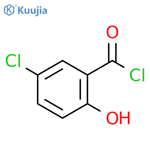

- Benzoyl chloride, 5-chloro-2-hydroxy-

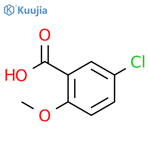

- 5-Chloro-2-hydroxybenzoic acid

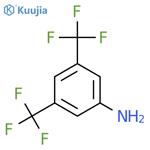

- 3,5-Di(trifluoromethyl)aniline

- 5-Chloro-2-methoxybenzoic acid

IMD-0354 Preparation Products

IMD-0354 Verwandte Literatur

-

Bianca Wiedemann,J?rn Weisner,Daniel Rauh Med. Chem. Commun. 2018 9 1249

-

Agnese C. Pippione,Antonella Federico,Alex Ducime,Stefano Sainas,Donatella Boschi,Alessandro Barge,Elisa Lupino,Marco Piccinini,Michael Kubbutat,Jean-Marie Contreras,Christophe Morice,Salam Al-Karadaghi,Marco L. Lolli Med. Chem. Commun. 2017 8 1850

-

3. Ceria nanoparticles promoted the cytotoxic activity of CD8+ T cells by activating NF-κB signalingShupei Tang,Lan Zhou,Zhenyu Liu,Ling Zou,Minglu Xiao,Chunji Huang,Zhunyi Xie,Haiyang He,Yanyan Guo,Yi Cao,Huang Huang,Xiaoping Wu,Dongwei Meng,Lilin Ye,Yuzhang Wu,Xiaochao Yang,Xinyuan Zhou Biomater. Sci. 2019 7 2533

-

Ri-Zhen Huang,Gui-Bin Liang,Mei-Shan Li,Yi-Lin Fang,Shi-Feng Zhao,Mei-Mei Zhou,Zhi-Xin Liao,Jing Sun,Heng-Shan Wang Med. Chem. Commun. 2019 10 584

-

Tianqi Wang,Jing Zhang,Teng Hou,Xiaolan Yin,Na Zhang Nanoscale 2019 11 13934

978-62-1 (IMD-0354) Verwandte Produkte

- 953259-61-5(N-(1-cyclopentylpiperidin-4-yl)methylbenzenesulfonamide)

- 2228915-62-4(2-fluoro-3-(piperidin-4-yloxy)pyridine)

- 1368038-00-9(2-amino-1,2,4triazolo1,5-apyridine-6-carbonitrile)

- 2551118-77-3(2-4-(2,2-difluoroethoxy)piperidin-1-ylacetic acid)

- 1807268-83-2(3-Chloromethyl-2-cyano-5-(difluoromethyl)phenylacetic acid)

- 2901099-71-4(3-Chloro-4-fluoro-3'-methyl-1,1'-biphenyl)

- 1804052-28-5(2-(4-Bromo-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1116076-74-4(2-[(4-methoxyphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)

- 827001-36-5(N-(2,5-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide)

- 1805518-67-5(3-Bromo-5-Chloro-4-fluorophenol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:978-62-1)IMD-0354

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):206.0/575.0